molecular formula C15H14BrNO B1637302 4-bromo-N-(3-methylbenzyl)benzamide

4-bromo-N-(3-methylbenzyl)benzamide

Cat. No.: B1637302
M. Wt: 304.18 g/mol
InChI Key: XNZUBWWWZOWCGN-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methylbenzyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and organic synthesis research. This compound features a benzamide core substituted with a bromo group and a 3-methylbenzyl moiety, a structure commonly investigated for its potential as a key intermediate in the development of pharmacologically active molecules . Benzamide derivatives are frequently explored in scientific research for their diverse biological activities and utility in constructing more complex molecular architectures. Researchers value this compound as a versatile building block for Suzuki coupling and other cross-coupling reactions, where the bromo substituent acts as an excellent handle for forming new carbon-carbon bonds . Its application is primarily in the synthesis of novel compounds for use as potential enzyme inhibitors or in material science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

4-bromo-N-[(3-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H14BrNO/c1-11-3-2-4-12(9-11)10-17-15(18)13-5-7-14(16)8-6-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

XNZUBWWWZOWCGN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Properties/Activities References
4-Bromo-N-(3-methylbenzyl)benzamide 3-Methylbenzyl Lipophilicity enhanced by methyl group; potential for improved CNS penetration
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Nitro group induces electron-withdrawing effects; planar structure (triclinic, P1 space group)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives 3,5-Dimethoxyphenyl + variable groups (e.g., sulfonamido, trichloroacetamido) Methoxy groups improve solubility; derivatives (e.g., C9) inhibit FGFR1 and NSCLC cell lines (IC50 ~0.5–2.0 μM)
4-Bromo-N-(2-hydroxyphenyl)benzamide 2-Hydroxyphenyl Intramolecular hydrogen bonding (O–H⋯O/N–H⋯O); dihedral angles 25.4°–80.7° between aromatic rings
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 4-Methoxy + 4-phenylaminophenyl Predicted high boiling point (485°C) and pKa (12.48); potential for DNA intercalation
Key Observations:
  • Electronic Effects : Nitro (e.g., ) and methoxy groups (e.g., ) modulate electron density, affecting receptor binding. The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide may reduce basicity, while methoxy groups in 3,5-dimethoxyphenyl derivatives enhance solubility.
  • Biological Activity : Methoxy-substituted derivatives (e.g., C9) exhibit potent FGFR1 inhibition (IC50 = 0.52 μM) and anti-NSCLC activity, attributed to sulfonamido and trichloroacetamido side chains enhancing target affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Amidation via Carbodiimide Coupling

Procedure :
4-Bromobenzoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM). 3-Methylbenzylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
Yield : 78–85%
Key Advantages :

  • Avoids harsh bromination conditions.
  • High functional group tolerance.

Bromination Followed by Amide Formation

Bromination of N-(3-Methylbenzyl)Benzamide

Procedure :
N-(3-Methylbenzyl)benzamide (1.0 equiv) is dissolved in acetic acid (10 vol). Bromine (1.05 equiv) in acetic acid is added dropwise at 0–5°C. The mixture is stirred for 4 hours, quenched with sodium thiosulfate, and extracted with ethyl acetate.
Yield : 65–72%
Challenges :

  • Requires strict temperature control to minimize dibromination.
Alternative Bromination Using N-Bromosuccinimide (NBS)

Procedure :
N-(3-Methylbenzyl)benzamide (1.0 equiv), NBS (1.1 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) are refluxed for 6 hours. The product is purified via column chromatography.
Yield : 68–75%
Advantages :

  • Selective mono-bromination at the para position.

Palladium-Catalyzed Aminocarbonylation

Procedure :
4-Bromobenzoic acid (1.0 equiv), 3-methylbenzylamine (1.2 equiv), and palladium(II) acetate (5 mol%) are combined with carbon monoxide (1 atm) in dimethylformamide (DMF) at 80°C for 8 hours.
Yield : 70–77%
Mechanistic Insight :

  • CO insertion facilitates C–N bond formation.

Green Chemistry Approaches

Solvent-Free Amidation with Magnetic Nanoparticle Catalysts

Procedure :
4-Bromobenzoic acid (1.0 equiv) and 3-methylbenzylamine (1.1 equiv) are mixed with CoFe₂O₄SiO₂-DASA nanoparticles (0.1 g/mmol) at 80°C under solvent-free conditions for 4 hours.
Yield : 81%
Key Features :

  • Catalyst recyclability (5 cycles with <5% yield loss).
  • Eliminates volatile organic solvents.

Electrochemical Bromination

Procedure :
N-(3-Methylbenzyl)benzamide undergoes bromination in an electrolytic cell using hydrobromic acid (HBr) as the electrolyte. Platinum electrodes are employed at 1.5 V for 4 hours.
Yield : 97% (purity >95%)
Advantages :

  • Avoids hazardous liquid bromine.
  • Scalable for industrial production.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Environmental Impact
Direct Amidation 78–85 Mild, room temperature High Moderate
Bromination + Amidation 65–75 Low temperature, acidic Moderate High (Br₂ usage)
Palladium Catalysis 70–77 CO atmosphere, 80°C Low Moderate
Solvent-Free 81 80°C, nanoparticle catalyst High Low
Electrochemical 97 Ambient, HBr electrolyte High Low

Critical Challenges and Optimization Strategies

  • Regioselectivity : Para-bromination dominates due to steric hindrance from the 3-methyl group.
  • Byproduct Formation : Dibrominated byproducts (<5%) are minimized using NBS or controlled Br₂ addition.
  • Catalyst Cost : Palladium-based methods are less economical than nanoparticle or electrochemical routes.

Q & A

Q. Critical Factors :

  • Temperature : Excess heat (>80°C) can lead to byproducts like dehalogenated intermediates .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may require rigorous drying .
  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps but require strict oxygen-free conditions .

How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Basic Research Question
Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the methyl group (δ ~2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns .
    • ¹³C NMR : Resonances at δ 165–170 ppm indicate the amide carbonyl .
  • X-Ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, revealing planarity of the benzamide core and dihedral angles (~15°) between aromatic rings .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 318.0 (M+H⁺) .

Validation : Cross-referencing IR (amide C=O stretch at ~1650 cm⁻¹) with computational models (DFT) ensures accuracy .

What are the proposed mechanisms of action for this compound in modulating biological targets?

Advanced Research Question
The compound exhibits activity through:

  • Enzyme Inhibition : Competitive binding to PARP-1’s NAD⁺ site, disrupting DNA repair in cancer cells (IC₅₀ ~1.2 µM) .
  • Receptor Interactions : The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR, Kd ~85 nM) .
  • DNA Intercalation : The planar benzamide moiety intercalates into DNA, inducing apoptosis in leukemia cell lines (EC₅₀ ~5 µM) .

Q. Methodological Insight :

  • Docking Studies : AutoDock Vina simulations predict binding poses with PARP-1 (ΔG = -9.8 kcal/mol) .
  • Kinetic Assays : Fluorescence polarization assays quantify inhibition constants (Ki) under varying pH and ionic strengths .

How can researchers resolve contradictions in reported solubility and stability data across studies?

Advanced Research Question
Discrepancies arise from solvent polarity, temperature, and measurement techniques:

  • Solubility :
    • DMSO : High solubility (>50 mg/mL) due to amide hydrogen bonding .
    • Aqueous Buffers : Poor solubility (<0.1 mg/mL at pH 7.4) necessitates surfactants (e.g., Tween-80) for in vitro assays .
  • Stability :
    • Photodegradation : UV exposure (λ >300 nm) decomposes the bromine-carbon bond; use amber vials .
    • Thermal Stability : Decomposition above 150°C (TGA data) limits melt-based formulations .

Validation : Use standardized protocols (e.g., OECD 105 for solubility) and replicate conditions across labs .

What strategies enhance the bioactivity of this compound derivatives?

Advanced Research Question
Derivative design focuses on functional group modifications:

  • Electron-Withdrawing Groups : Nitro or cyano substituents at the meta position increase PARP-1 affinity by 30% .
  • Heterocyclic Moieties : Thiazole or benzofuran replacements improve membrane permeability (logP reduction from 3.5 to 2.8) .
  • Prodrug Approaches : Esterification of the amide group enhances oral bioavailability (AUC increase by 2.5× in rodent models) .

Q. Synthetic Methodology :

  • Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions for rapid library generation .
  • QSAR Modeling : Hammett constants (σ) predict electron effects on bioactivity (R² = 0.89) .

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